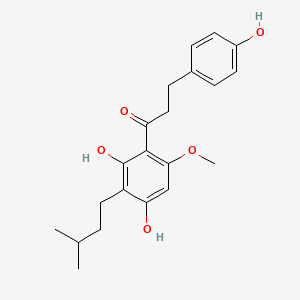
Tetrahydroxanthohumol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydroxanthohumol is a synthetic derivative of xanthohumol, a prenylated flavonoid found in the female flowers of the hop plant (Humulus lupulus). This compound has garnered significant attention due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties .
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydroxanthohumol can be synthesized through the hydrogenation of xanthohumol. The process involves the use of hydrogen gas in the presence of a palladium catalyst under controlled conditions. This reaction reduces the double bonds in xanthohumol, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation using enzyme systems derived from fungi. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
化学反応の分析
Types of Reactions: Tetrahydroxanthohumol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities .
科学的研究の応用
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
作用機序
Tetrahydroxanthohumol exerts its effects by antagonizing the peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor protein regulates gene expression related to glucose metabolism and fatty acid storage. By binding to PPARγ, this compound inhibits its activation, thereby reducing lipid accumulation and improving metabolic health .
類似化合物との比較
Xanthohumol: The parent compound of tetrahydroxanthohumol, known for its anti-inflammatory and anti-cancer properties.
α,β-Dihydroxanthohumol: Another derivative of xanthohumol with similar pharmacological activities.
Uniqueness: this compound is unique due to its higher bioavailability and effectiveness in ameliorating metabolic disorders compared to its parent compound, xanthohumol. Its ability to accumulate in higher concentrations in the liver, muscle, and plasma makes it a more potent therapeutic agent .
特性
分子式 |
C21H26O5 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
1-[2,4-dihydroxy-6-methoxy-3-(3-methylbutyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H26O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h5-6,8-9,12-13,22,24-25H,4,7,10-11H2,1-3H3 |
InChIキー |
RNYWSIACWNMMEO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)

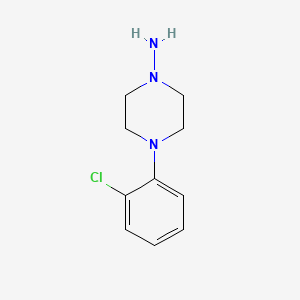
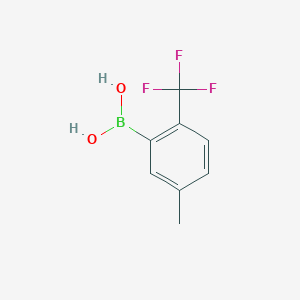

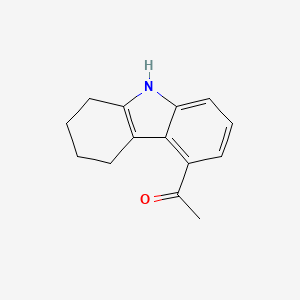
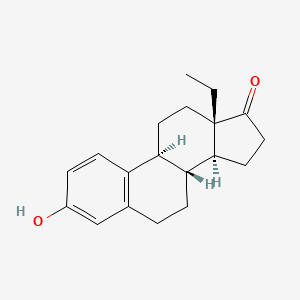
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
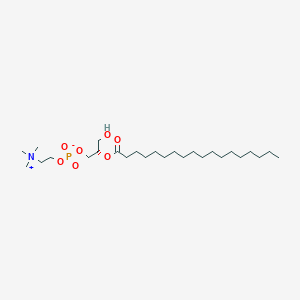
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
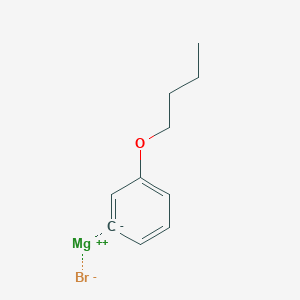
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
